molecular formula C9H7BrN2O B1507298 6-Bromo-4-méthoxyquinazoline CAS No. 915924-79-7

6-Bromo-4-méthoxyquinazoline

Numéro de catalogue: B1507298
Numéro CAS: 915924-79-7
Poids moléculaire: 239.07 g/mol
Clé InChI: SCWYBXFJOPLSQA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-4-methoxyquinazoline is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-4-methoxyquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-methoxyquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

    Chimie médicinale et développement de médicaments

    Neurosciences et neuroprotection

    Biologie chimique et modulation enzymatique

    Science des matériaux et électronique organique

    Chimie agricole et lutte antiparasitaire

    Chimie analytique et développement de méthodes

Activité Biologique

6-Bromo-4-methoxyquinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on various studies.

  • Molecular Formula : C9H8BrN2O
  • Molecular Weight : 242.08 g/mol
  • Structure : The compound features a bromine atom at the 6-position and a methoxy group at the 4-position of the quinazoline ring, which are crucial for its biological activity.

Anticancer Activity

Research indicates that 6-bromo derivatives of quinazoline exhibit potent anticancer effects. The presence of halogen atoms enhances these effects, particularly in targeting various cancer cell lines.

In Vitro Studies

  • Cytotoxicity Testing :
    • The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and SW480 (colon cancer). The MTT assay was used to determine the half-maximal inhibitory concentration (IC50) values.
    • Results showed that certain derivatives displayed IC50 values as low as 15.85 µM against MCF-7 cells, indicating significant cytotoxic potential compared to established drugs like Erlotinib and Doxorubicin .
  • Selectivity :
    • Compounds derived from 6-bromo-4-methoxyquinazoline demonstrated selectivity towards tumor cells over normal cells, with IC50 values for normal cell lines being significantly higher (e.g., 84.20 µM for MRC-5) .

The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation. Notably:

  • EGFR Inhibition : Quinazoline derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is critical in many cancers. Binding affinities were assessed using molecular docking studies, revealing strong interactions with EGFR mutations .
  • Apoptosis Induction : Studies indicated that some derivatives induce apoptosis in cancer cells by downregulating β-catenin/TCF4 signaling pathways, which are often activated in various cancers .

Structure-Activity Relationships (SAR)

The biological activity of 6-bromo-4-methoxyquinazoline derivatives can be significantly influenced by structural modifications:

  • Positioning of Substituents : Variations at different positions on the quinazoline ring have been linked to changes in potency and selectivity against cancer cell lines. For instance, modifications at the 2-position with thiol groups enhanced anticancer activity .
  • Comparative Analysis : A comparative study showed that compounds with additional halogen substitutions at strategic positions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .

Case Studies

  • Study on Quinazoline Derivatives : A study synthesized various derivatives of quinazoline and evaluated their anticancer properties against MCF-7 and A549 cell lines. The most potent compound demonstrated an IC50 value comparable to existing treatments like Imatinib mesylate .
  • Targeting Mycobacterium tuberculosis : Beyond cancer, certain quinazoline derivatives were assessed for their inhibitory effects on cytochrome bd oxidase in Mycobacterium tuberculosis, demonstrating broad-spectrum biological activity .

Propriétés

IUPAC Name

6-bromo-4-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-13-9-7-4-6(10)2-3-8(7)11-5-12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWYBXFJOPLSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650884
Record name 6-Bromo-4-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-79-7
Record name 6-Bromo-4-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-methoxyquinazoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-methoxyquinazoline
Reactant of Route 3
Reactant of Route 3
6-Bromo-4-methoxyquinazoline
Reactant of Route 4
Reactant of Route 4
6-Bromo-4-methoxyquinazoline
Reactant of Route 5
Reactant of Route 5
6-Bromo-4-methoxyquinazoline
Reactant of Route 6
Reactant of Route 6
6-Bromo-4-methoxyquinazoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.